2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-[4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO2/c1-5-10(13)11(15)14-6-9(7-16-4)12(2,3)8-14/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRGJZIQPNLLOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(C(C1)(C)C)COC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one is used extensively in:
Chemistry: As a versatile intermediate in organic synthesis for constructing complex molecules.
Biology: Investigated for its potential roles in biochemical pathways and interactions with biomolecules.
Medicine: Explored for pharmaceutical research, including the development of new therapeutic agents.
Industry: Employed in the manufacture of fine chemicals and specialty compounds.
Mechanism and Molecular Targets:
The compound’s activity is typically defined by its interactions with molecular targets such as enzymes or receptors. It may act by modifying the active sites or altering the conformations of target molecules, thereby influencing biological processes.
Pathways Involved:
Depending on the specific application, the compound can engage in various biochemical pathways, including enzyme inhibition or activation, signaling cascades, and receptor binding.
Comparison and Uniqueness:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with MCHR1 (melanin-concentrating hormone receptor 1) antagonists described in , such as SNAP-7941 derivatives. Key comparisons include:
Key Observations:
Structural Similarities :
- Both the target compound and SNAP derivatives incorporate methoxymethyl groups , which enhance solubility and modulate pharmacokinetic properties.
- The pyrrolidine (target) and piperidine (SNAP derivatives) rings are both nitrogen-containing heterocycles, favoring interactions with CNS targets .
Divergences: The target compound lacks the pyrimidine-carboxylate core found in SNAP derivatives, which is critical for MCHR1 binding. Instead, its ketone group may confer distinct reactivity or binding modes.
Pharmacological Implications:
- SNAP derivatives exhibit high affinity for MCHR1, a target linked to obesity and depression. The target compound’s pyrrolidine scaffold may align with other CNS-active agents (e.g., antipsychotics), but its lack of a carboxylate or fluorinated aryl group (as in SNAP analogs) suggests divergent target selectivity .
Research Findings and Limitations
- Evidence Gaps: No direct pharmacological or crystallographic data for the target compound are available in the provided sources. Comparisons rely on structural analogs and inferred properties.
- Methodological Notes: The use of SHELX for small-molecule refinement () underscores the importance of crystallography in validating such compounds, though this remains speculative for the target molecule.
Biological Activity
2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one (CAS: 2097998-32-6) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H22ClNO, with a molecular weight of 247.76 g/mol. The compound contains a chloro group, a pyrrolidine ring, and a ketone functional group, which contribute to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H22ClNO |
| Molecular Weight | 247.76 g/mol |
| Purity | Min. 95% |
| CAS Number | 2097998-32-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets at the molecular level. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The compound has shown potential against various pathogens, indicating its role as an antimicrobial agent.
- Cytotoxic Effects : In vitro assays have demonstrated cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Activity
Research has indicated that compounds similar to this compound may possess significant antibacterial properties. For example, studies on related compounds have reported minimum inhibitory concentrations (MIC) against E. coli and Staphylococcus aureus as low as 62.5 µg/mL .
Cytotoxicity Assays
Cytotoxicity studies conducted on human cancer cell lines such as HeLa and A549 have shown that related compounds exhibit IC50 values ranging from 226 µg/mL to 242.52 µg/mL . These findings suggest that the compound may inhibit cancer cell proliferation effectively.
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of various synthetic compounds, derivatives of pyrrolidine demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of structural modifications in enhancing antibacterial potency .
Case Study 2: Anticancer Potential
A research project aimed at screening new anticancer agents included various pyrrolidine derivatives. The results indicated that certain modifications led to increased cytotoxicity against cancer cell lines, suggesting a promising avenue for drug development targeting specific cancer types .
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one typically involves:
- Construction or introduction of the pyrrolidine ring with appropriate substitution (3,3-dimethyl and 4-(methoxymethyl) groups).
- Formation of the butan-1-one backbone.
- Chlorination at the 2-position of the butanone chain.
The key challenge lies in selective chlorination and maintaining the integrity of the substituted pyrrolidine moiety.
Formation of the Butan-1-one Backbone and Chlorination
The butan-1-one backbone with a 2-chloro substituent is typically prepared by chlorination of the corresponding butanone or via acylation reactions involving chlorinating agents.
- Use of oxalyl chloride or phosgene derivatives to introduce chloro substituents at the alpha position to the ketone.
- Reaction conditions vary from room temperature to reflux, often under inert atmosphere to prevent side reactions.
- Solvents such as benzene, toluene, chloroform, and dichloromethane are employed depending on the chlorinating agent.
Example from Related Compounds:
| Yield | Chlorinating Agent | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| 70.1% | Oxalyl chloride | Benzene | 20°C | 5 h | Inert atmosphere, reflux overnight |
| 96.6% | Phosgene | Carbon tetrachloride | 5-50°C | 5.5 h | Controlled addition, slow stirring |
| 53% | Phthaloyl dichloride | None specified | 140°C | 5 h | Heating and crystallization steps |
These methods are adapted for urea derivatives and cyclic amines, showing feasibility for chlorination adjacent to nitrogen-containing rings.
Coupling of Pyrrolidine and Chlorobutanone Components
The coupling step involves nucleophilic substitution of the chlorobutanone with the pyrrolidine nitrogen:
- The pyrrolidine nitrogen acts as a nucleophile attacking the electrophilic carbon adjacent to the chlorine on the butanone.
- This substitution is typically performed in polar aprotic solvents like acetonitrile or dichloromethane.
- Base such as triethylamine may be used to neutralize HCl formed during the reaction.
- Reaction temperatures are maintained at room temperature to mild heating (20-50°C) for several hours to ensure completion.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|
| Chlorination of butanone | Oxalyl chloride, benzene, 20°C, inert atmosphere, 5 h | 70.1 | Reflux overnight improves yield |
| Pyrrolidine substitution | 4-(methoxymethyl)-3,3-dimethylpyrrolidine, triethylamine, CH2Cl2, 20°C, 5 h | ~90* | Base scavenges HCl; mild conditions |
| Purification | Column chromatography or crystallization | - | Ensures product purity |
*Yield estimates for substitution step are inferred from analogous reactions involving cyclic amines and alkyl halides.
Notes on Operational Techniques
- Inert atmosphere: Many chlorination steps require nitrogen or argon to avoid moisture and oxygen interference.
- Temperature control: Slow addition of chlorinating agents at low temperatures prevents side reactions and decomposition.
- Work-up: After reaction completion, aqueous quenching, extraction with organic solvents, and drying are standard.
- Purification: Silica gel chromatography or recrystallization from solvents like ethyl acetate or acetonitrile is used to isolate pure product.
Summary Table of Preparation Methodology
| Preparation Stage | Key Reagents/Conditions | Temperature | Time | Yield (%) | Comments |
|---|---|---|---|---|---|
| Pyrrolidine synthesis | Cyclization/alkylation of amino alcohols | Varied | Hours-days | N/A | Precursor synthesis step |
| Butanone chlorination | Oxalyl chloride/phosgene, inert atmosphere | 0-80°C | 5-20 h | 53-96.6 | Solvent dependent (benzene, CCl4) |
| Coupling (N-substitution) | Pyrrolidine + chlorobutanone, base (Et3N), CH2Cl2 | 20-50°C | 5-12 h | ~90* | Mild conditions, base neutralizes HCl |
Research Findings and Considerations
- The choice of chlorinating agent and solvent critically affects yield and purity. Oxalyl chloride in benzene or toluene under inert atmosphere is preferred for controlled chlorination.
- The presence of bulky substituents on pyrrolidine (3,3-dimethyl, 4-(methoxymethyl)) requires careful optimization to avoid steric hindrance during nucleophilic substitution.
- Reaction monitoring by NMR or TLC is essential to confirm completion and minimize byproducts.
- Scale-up requires attention to exothermicity during chlorination and quenching steps.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
